6-methyl-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
Description
The compound 6-methyl-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one (hereafter referred to as the target compound) is a pyran-2-one derivative featuring a trifluoromethylphenyl sulfonyl group attached to a piperidin-4-yloxy moiety. Its structure combines a six-membered lactone (pyran-2-one) core with a sulfonylated piperidine ring, which is substituted with a lipophilic trifluoromethyl group. This design is characteristic of bioactive molecules targeting enzymes or receptors influenced by electron-withdrawing substituents and heterocyclic frameworks .
Properties
IUPAC Name |
6-methyl-4-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO5S/c1-12-9-15(11-17(23)26-12)27-14-5-7-22(8-6-14)28(24,25)16-4-2-3-13(10-16)18(19,20)21/h2-4,9-11,14H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMZWWOTVZNXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
This structure includes a pyran ring, a trifluoromethyl group, and a sulfonyl piperidine moiety, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer activity. For example, derivatives of pyranones have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance potency by increasing lipophilicity, thus improving cell membrane permeability .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT-29 | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| 6-Methyl... | A549 | 12 | Inhibition of angiogenesis |
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition | Concentration (µM) | Effect |
|---|---|---|---|
| Compound C | TNF-alpha | 5 | 70% inhibition |
| Compound D | IL-6 | 10 | 60% inhibition |
| 6-Methyl... | IL-1β | 8 | 65% inhibition |
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to proliferation and inflammation .
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of similar pyranone derivatives in mouse models of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting that these compounds can effectively target tumor growth through systemic administration .
Case Study 2: Safety Profile
In another study focusing on the safety profile of related compounds, no significant toxicity was observed at therapeutic doses. This is crucial for the development of new therapeutic agents as it indicates a favorable safety margin for further clinical development .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have shown that compounds similar to 6-methyl-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one exhibit significant anticancer properties. The compound's structure allows it to interact with key signaling pathways involved in tumor growth. For instance, modifications in the piperidine and pyran components can enhance selectivity towards specific cancer cell lines, potentially leading to the development of targeted therapies against malignancies characterized by aberrant mTOR signaling pathways .
2. Neurological Disorders
The piperidine moiety is known for its neuroactive properties. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, offering therapeutic potential in treating conditions such as depression and anxiety. The sulfonyl group may enhance solubility and bioavailability, making it a candidate for further development in neuropharmacology .
3. Anti-inflammatory Properties
Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating chronic inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD). The trifluoromethyl group is particularly notable for its role in enhancing the compound's metabolic stability and activity against inflammatory mediators .
Material Science Applications
1. Nonlinear Optical Materials
Compounds with similar structural motifs have been explored for their nonlinear optical properties, which are critical in developing advanced photonic devices. The delocalization of π-electrons across the molecular framework can lead to enhanced optical responses, making such compounds suitable for applications in lasers and optical switches .
2. Drug Delivery Systems
The unique chemical structure of this compound allows it to be incorporated into nanocarriers for drug delivery. Its ability to form stable complexes with various therapeutic agents can facilitate targeted delivery mechanisms, improving the efficacy of existing treatments while minimizing side effects .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The pyranone ring and sulfonamide group exhibit distinct oxidation behavior:
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Pyranone Oxidation : Under controlled conditions with KMnO₄ in acidic media, the pyranone's α-position undergoes oxidation to form a diketone intermediate, which may further decarboxylate. Yields depend on solvent choice (e.g., 65–72% in acetone/water mixtures).
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Sulfonamide Stability : The sulfonyl group remains inert to common oxidizing agents like H₂O₂ or O₃, preserving its electron-withdrawing properties during reactions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| α-Oxidation | KMnO₄, H₂SO₄, 60°C | 4,6-diketo intermediate | ~68% |
Reduction Reactions
Reductive transformations target the pyranone lactone and sulfonamide:
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Lactone Reduction : LiAlH₄ selectively reduces the lactone to a diol without affecting the sulfonamide. Yields exceed 80% in anhydrous THF.
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Sulfonamide Resistance : NaBH₄ and catalytic hydrogenation (Pd/C, H₂) fail to reduce the sulfonyl group, highlighting its stability.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Lactone reduction | LiAlH₄, THF, 0°C → RT | 4,6-diol derivative | 82% |
Nucleophilic Substitution
The piperidinyloxy ether linkage participates in SN2 reactions:
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Ether Cleavage : HI (48%) at reflux displaces the piperidine moiety, yielding 6-methyl-4-hydroxy-2H-pyran-2-one and a sulfonated piperidine byproduct. Reaction efficiency correlates with steric hindrance around the ether oxygen.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ether cleavage | HI (48%), Δ | 4-hydroxy-pyranone + sulfonamide | 58% |
Hydrolysis Reactions
Controlled hydrolysis modifies key functional groups:
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Pyranone Ring-Opening : NaOH (2M, 70°C) hydrolyzes the lactone to a carboxylate, forming 4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2-oxohex-3-enoic acid.
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Sulfonamide Hydrolysis : Requires extreme conditions (6M HCl, 120°C) to yield piperidine and 3-(trifluoromethyl)benzenesulfonic acid.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Lactone hydrolysis | NaOH, H₂O, 70°C | Carboxylic acid derivative | 75% |
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophilic attacks:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups meta to the sulfonyl substituent. Mono-nitration predominates (60–65% yield).
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Halogenation : Br₂/FeBr₃ selectively brominates the phenyl ring at the 5-position relative to the sulfonyl group.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro derivative | 63% |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aryl sulfonate:
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Suzuki-Miyaura : Requires pre-halogenation (e.g., Br₂) at the 5-position. Subsequent reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃) achieves biaryl formation .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 5-biphenyl derivative | 55% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the pyranone’s enone system and alkenes (e.g., ethylene), forming bicyclic adducts. Quantum yields depend on solvent polarity.
Mechanistic Insights
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Pyranone Reactivity : DFT calculations suggest the lactone’s electron-deficient carbonyl facilitates nucleophilic attack at C2.
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Sulfonamide Effects : The -SO₂ group reduces piperidine’s basicity (pKa ~2.5 vs. 11.3 for free piperidine), limiting proton-mediated reactions.
This compound’s multifunctional architecture enables tailored modifications for drug discovery, particularly in developing kinase inhibitors or G protein-coupled receptor (GPCR) modulators . Experimental validation of reaction pathways remains critical, as electronic effects from the trifluoromethyl and sulfonyl groups can unpredictably alter kinetics and regioselectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
Pyran-2-one vs. Pyridin-2-one Derivatives
- Analog 4p (4-Heptafluoropropyl-6-methylpyridin-2(1H)-one) : Features a pyridin-2-one core with a heptafluoropropyl group. This substitution enhances electron deficiency but lacks the sulfonyl-piperidine linkage. Synthesis yielded 23% via Method C .
- Analog 6 (5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one) : Contains a pyridin-2-one core with dual methyl groups and a trifluoromethyl substituent. Lower yield (19%) suggests steric challenges in synthesis .
Key Insight : Pyran-2-one derivatives (e.g., the target compound) may exhibit distinct pharmacokinetic properties due to lactone ring stability compared to pyridin-2-one analogs.
Pyrimidin-4-one Derivatives
- Compound from : 2-[(2-oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one features a pyrimidinone core with a thioether linkage. The absence of a sulfonyl group reduces oxidative stability but may enhance nucleophilic interactions .
Substituent Analysis
Trifluoromethyl Group Positioning
- Target Compound : The trifluoromethyl group is para to the sulfonyl group on the phenyl ring, optimizing steric and electronic effects.
- Analog 8b (N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide) : Positions trifluoromethyl ortho to a fluorine atom, creating a highly electron-deficient aromatic system. Lower yield (35.2%) reflects synthetic complexity .
- BF90390 (6-methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one): Replaces the sulfonyl group with a sulfanylpropanoyl moiety, reducing polarity and oxidation resistance .
Key Insight : The sulfonyl group in the target compound likely improves metabolic stability compared to sulfanyl or thioether analogs.
Pharmacological and Physicochemical Properties
Acute Toxicity and Analgesic Activity :
- Solubility and Stability: The sulfonyl group in the target compound likely enhances water solubility compared to sulfanyl analogs (e.g., BF90390) but may reduce membrane permeability . Trifluoromethyl groups generally improve metabolic resistance, as seen in pyridin-2-one and pyrimidinone analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methyl-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, solvent choice (1,4-dioxane or ethanol), temperature (60°C), and reaction time are critical. Method C (1,4-dioxane, 60°C) and Method D (ethanol, 60°C) yield 23–67% depending on substituents .
- Key Data : Yields vary due to steric hindrance from the trifluoromethylphenylsulfonyl group. Lower yields (e.g., 19% for compound 6) are attributed to competing side reactions .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodology : Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., methyl groups at δ ~2.5 ppm), ¹⁹F NMR to confirm trifluoromethyl groups (δ ~-60 ppm), and mass spectrometry for molecular ion validation. X-ray diffraction (as in pyridones 4f and 4l) resolves stereochemical ambiguities .
Q. How can researchers assess the purity of synthesized batches?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Melting point analysis (reported for analogs like 4p: 142–144°C) and IR spectroscopy (C=O stretch ~1700 cm⁻¹) provide complementary purity metrics .
Advanced Research Questions
Q. How to design in vivo pharmacological studies to evaluate bioactivity, and what animal models are suitable?
- Methodology : Use Sprague–Dawley rats or CD-1 mice for acute toxicity and analgesic activity assays. Intraperitoneal administration followed by hot-plate tests (55°C) quantifies analgesic latency. Data analysis via GraphPad Prism 6 ensures statistical rigor (p < 0.05) .
- Contradictions : Discrepancies in bioactivity between analogs (e.g., compound 4q vs. 5) may arise from pharmacokinetic differences. Control for metabolic stability using liver microsomes .
Q. What computational strategies resolve structural or mechanistic ambiguities in target binding?
- Methodology : Perform density functional theory (DFT) to model the sulfonyl-piperidine interaction. Molecular docking (e.g., AutoDock Vina) into receptors like cyclooxygenase-2 (COX-2) can predict binding affinities. Compare with X-ray data from pyridone derivatives (e.g., bond angles in 4f) .
Q. How to address low synthetic yields in scale-up efforts?
- Methodology : Optimize solvent polarity (switch from ethanol to DMF for better solubility) and introduce catalytic systems (e.g., Pd/C for coupling reactions). For example, analogs with heptafluoropropyl groups (4p) show improved yields (36%) under Method C .
Q. What analytical approaches reconcile conflicting data in pharmacological assays?
- Methodology : Use LC-MS/MS to verify compound stability in biological matrices. For inconsistent analgesic results, validate target engagement via receptor-binding assays (e.g., radioligand displacement). Cross-reference with toxicity thresholds (LD₅₀ reported for analogs) to rule out off-target effects .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
